molecular formula C18H24N4O2 B252282 N-[3-(cyclohexylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide

N-[3-(cyclohexylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide

カタログ番号 B252282
分子量: 328.4 g/mol
InChIキー: BVPYBPNAGUKYNW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[3-(cyclohexylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide, also known as CHIR-99021, is a small molecule inhibitor that has been extensively studied for its potential applications in scientific research. CHIR-99021 is a selective inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis.

科学的研究の応用

N-[3-(cyclohexylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to promote the proliferation and differentiation of embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs) by inhibiting GSK-3. In addition, N-[3-(cyclohexylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has been used to generate functional hepatocytes from human ESCs and iPSCs, which could have potential applications in drug discovery and regenerative medicine.

作用機序

N-[3-(cyclohexylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide is a selective inhibitor of GSK-3, which is a serine/threonine kinase that regulates various cellular processes, including glycogen metabolism, cell proliferation, differentiation, and apoptosis. GSK-3 has two isoforms, GSK-3α and GSK-3β, which have overlapping but distinct functions. N-[3-(cyclohexylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide inhibits both isoforms of GSK-3 by binding to the ATP-binding pocket of the enzyme, which prevents the phosphorylation of downstream substrates.
Biochemical and Physiological Effects:
N-[3-(cyclohexylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has been shown to have various biochemical and physiological effects. It promotes the proliferation and differentiation of ESCs and iPSCs by inhibiting GSK-3, which is a key regulator of the pluripotency and self-renewal of these cells. In addition, N-[3-(cyclohexylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has been shown to induce the expression of hepatic markers in ESCs and iPSCs, which could have potential applications in regenerative medicine. N-[3-(cyclohexylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has also been shown to promote the survival of neurons in vitro and in vivo, which could have potential applications in the treatment of neurodegenerative diseases.

実験室実験の利点と制限

N-[3-(cyclohexylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that is easy to administer and has high specificity for GSK-3. In addition, N-[3-(cyclohexylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has been extensively studied and has a well-established mechanism of action. However, there are also some limitations to the use of N-[3-(cyclohexylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide in lab experiments. It has been shown to have off-target effects on other kinases, which could complicate the interpretation of experimental results. In addition, N-[3-(cyclohexylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has limited solubility in water, which could limit its use in certain experimental settings.

将来の方向性

There are several future directions for the study of N-[3-(cyclohexylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide. One potential direction is the development of more potent and selective inhibitors of GSK-3 that have fewer off-target effects. Another potential direction is the use of N-[3-(cyclohexylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide in combination with other small molecules to enhance its effects on cell proliferation, differentiation, and survival. Finally, the potential applications of N-[3-(cyclohexylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide in regenerative medicine and drug discovery warrant further investigation.

合成法

N-[3-(cyclohexylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide can be synthesized through a multistep process that involves the reaction of 2-aminobenzonitrile with cyclohexylamine to form N-cyclohexyl-2-aminobenzonitrile. This intermediate is then reacted with 3-bromopropionyl chloride to form N-cyclohexyl-3-(propionylamino)benzonitrile. Finally, the product is treated with 2,4-dichloro-5-nitropyrimidine to yield N-[3-(cyclohexylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide.

特性

分子式

C18H24N4O2

分子量

328.4 g/mol

IUPAC名

N-[3-(cyclohexylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide

InChI

InChI=1S/C18H24N4O2/c23-17-14-9-4-5-10-15(14)21-16(22-17)18(24)20-12-6-11-19-13-7-2-1-3-8-13/h4-5,9-10,13,19H,1-3,6-8,11-12H2,(H,20,24)(H,21,22,23)

InChIキー

BVPYBPNAGUKYNW-UHFFFAOYSA-N

異性体SMILES

C1CCC(CC1)NCCCNC(=O)C2=NC(=O)C3=CC=CC=C3N2

SMILES

C1CCC(CC1)NCCCNC(=O)C2=NC(=O)C3=CC=CC=C3N2

正規SMILES

C1CCC(CC1)NCCCNC(=O)C2=NC(=O)C3=CC=CC=C3N2

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。